4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that integrates a pyridine ring, a triazole moiety, and an oxadiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The combination of these structural elements may enhance the pharmacological properties of the resulting molecules.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and triazole-oxadiazole frameworks. Research articles highlight different synthetic routes and methodologies for preparing this compound, indicating its relevance in the development of novel pharmaceuticals.
4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is categorized as a triazole and oxadiazole derivative, which are known for their diverse biological activities.
The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves several steps:
The synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) and confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, a typical reaction might involve refluxing the starting materials in a suitable solvent like dimethyl sulfoxide or ethanol under inert conditions to prevent moisture interference.
Key spectral data for this compound includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to analyze product purity post-reaction.
The mechanism of action for 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. The triazole ring can mimic certain biological structures, allowing it to bind effectively to target sites.
Research indicates that compounds with similar structures exhibit activity against various biological targets including:
In vitro studies often reveal dose-dependent responses indicating potential therapeutic effects.
The physical properties of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine include:
Chemical properties include:
Relevant analyses such as infrared (IR) spectroscopy reveal characteristic functional group vibrations that confirm the presence of amino (-NH₂), oxadiazole (-N-O), and triazole (-N=N-) groups.
Due to its unique structure and potential biological activity, 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine finds applications in:
Research continues to explore its full potential in various fields including medicinal chemistry and drug discovery.
Triazole-oxadiazole hybrids represent a strategically engineered class of heterocyclic compounds designed to synergize the pharmacological advantages of both rings. The 1,2,3-triazole moiety contributes exceptional metabolic stability, dipole moment (4.8–5.6 D), and hydrogen-bonding capacity (acting as both donor and acceptor), which enhance target binding affinity and bioavailability. Meanwhile, the 1,2,5-oxadiazole ring (furazan) provides planar rigidity, π-stacking capability, and moderate electron-withdrawing properties essential for kinase hinge-region interactions [2] [8]. The molecular hybridization exemplified by 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine merges these attributes with a pyridinyl spacer, creating a pharmacophore capable of multi-target engagement.
Table 1: Key Physicochemical Properties of Triazole-Oxadiazole Hybrids
Property | Triazole Contribution | Oxadiazole Contribution | Hybrid Advantage |
---|---|---|---|
Metabolic Stability | High (resists oxidation) | Moderate | Enhanced half-life |
Dipole Moment | ~5.0 D | ~3.2 D | Improved solvation & binding |
Hydrogen Bonding Capacity | 2 acceptors, 1 donor | 2 acceptors | Multipoint target recognition |
Aromatic Character | Yes | Yes | π-π stacking capability |
Click chemistry (CuAAC) enables precise synthesis of these hybrids, allowing modular attachment of diversely substituted pyridines at the triazole C-5 position. This synthetic versatility facilitates rapid SAR exploration, as demonstrated in Bcl-2 inhibitors where 2,4-dimethoxyphenyl-triazolo-thiadiazole derivatives achieved IC₅₀ values of 0.31–0.7 µM against cancer cell lines [1]. Computational analyses confirm optimal drug-likeness for triazole-oxadiazoles, with LogP values typically ranging from 1.5–3.5 and topological polar surface areas (TPSA) of 70–90 Ų, aligning with Lipinski’s criteria for oral bioavailability [8].
Structural analogs of the pyridinyl-triazole-oxadiazole core demonstrate dual targeting of apoptosis regulators (Bcl-2) and tyrosine kinases (EGFR/VEGFR). The triazole linker in 3-(6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-1H-indoles positions hydrophobic substituents into Bcl-2’s BH3 binding groove, with the 2,4-dimethoxyphenyl analog 5k exhibiting a Kᵢ of 0.32 µM in ELISA binding assays [1]. Similarly, quinazoline-1,2,3-triazole glycosides inhibit EGFR/VEGFR-2 at nanomolar levels (e.g., compound 13: IC₅₀ = 0.31 µM EGFR, 3.20 µM VEGFR-2) by anchoring the triazole ring near the ATP-binding site’s hinge region, forming critical hydrogen bonds with residues like Met793 and Lys721 [5].
Table 2: Bioactivity Profiles of Key Structural Analogs
Compound Class | Target | Potency (IC₅₀/EC₅₀) | Mechanistic Action |
---|---|---|---|
Triazolothiadiazole 5k | Bcl-2 | 0.32 µM | Disrupts Bcl-2/Bim interaction |
Quinazoline-glycoside 13 | EGFR | 0.31 µM | ATP-competitive kinase inhibition |
Benzimidazole-triazole 10e | EGFR | 25 nM | Caspase-3/8 activation, Bax upregulation |
Coumarin-triazole 10 | VEGFR-2/CDK-2 | 0.79 µM/0.15 µM | G1-phase arrest, mitochondrial apoptosis |
The pyridinyl group in the subject compound mimics adenine’s nitrogen distribution, facilitating kinase interactions. Hybrids like benzimidazole-1,2,3-triazoles induce apoptosis via Bax/Bcl-2 ratio modulation (35-fold increase) and caspase-9 activation (6.54-fold), confirming engagement of intrinsic apoptotic pathways [7]. Molecular docking validates conserved binding modes: the oxadiazole nitrogen interacts with EGFR’s hinge residue Met769, while the triazole coordinates with Asp831, analogous to erlotinib’s quinazoline core [7] [8].
The evolution of pyridinyl-triazole derivatives began with non-oncological applications (e.g., COX-2 inhibitors like celecoxib analogs) but pivoted toward kinase modulation upon discovering their ATP-mimetic potential. Key milestones include:
Synthetic methodologies advanced from nucleophilic substitutions to click chemistry, enabling efficient pyridinyl-triazole assembly. Early routes required multistep sequences with yields below 40%, while CuAAC protocols now provide >85% regioselectivity for 1,4-disubstituted triazoles [7] [10]. Current designs focus on bioisosteric optimization—replacing labile ester groups in precursors like ethyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate with oxadiazole rings to enhance metabolic stability without compromising target affinity [2] [5].
Table 3: Historical Milestones in Pyridinyl-Triazole Drug Development
Period | Key Innovation | Representative Compound | Impact |
---|---|---|---|
2008–2012 | Sulfonamide-triazole hybrids | Celecoxib analogs | Validated VEGFR-2 inhibition |
2015–2020 | Glycoside conjugation | Coumarin-triazole 10 | Achieved mitochondrial targeting |
2020–2023 | Benzimidazole/quinazoline fusion | Benzimidazole-triazole 10e | Attained nanomolar EGFR potency |
2024–Present | Oxadiazole-triazole-pyridine scaffolds | Subject compound | Enabled dual Bcl-2/kinase targeting |
The subject compound 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine embodies this evolution, integrating a pyridinyl pharmacophore for kinase affinity, an oxadiazole for rigidity, and a triazole for apoptosis induction—positioning it as a promising multi-targeted agent.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2